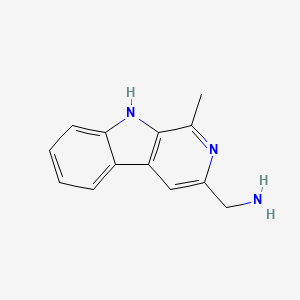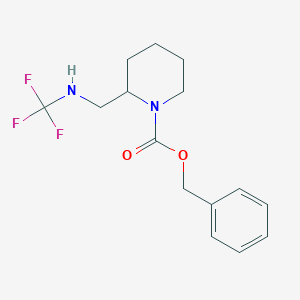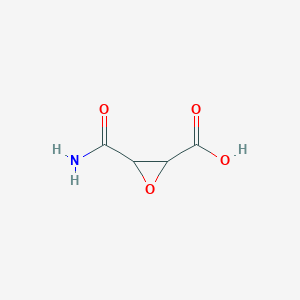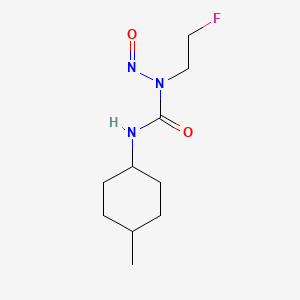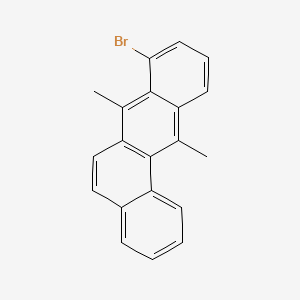
3-Ethoxybut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxybut-3-en-2-one: is an organic compound with the molecular formula C6H10O2 . It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of an ethoxy group attached to a butenone backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Ethyl Vinyl Ether and Trichloroacetyl Chloride:
Industrial Production Methods:
- The industrial production of 3-Ethoxybut-3-en-2-one often involves the same synthetic route as mentioned above, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Ethoxybut-3-en-2-one can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions where the ethoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry:
- 3-Ethoxybut-3-en-2-one is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pyrazole derivatives and vinyl ethers .
Biology and Medicine:
- The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its derivatives have shown potential in various biological assays.
Industry:
- In the industrial sector, this compound is used as a solvent and as an intermediate in the production of various chemicals. It is also used in the manufacture of polymers and resins .
Mechanism of Action
The mechanism by which 3-Ethoxybut-3-en-2-one exerts its effects depends on the specific reaction or application. In general, the compound can act as an electrophile in various organic reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Ethyl 3-ethoxy-2-butenoate: This compound has a similar structure but with an ester functional group instead of a ketone.
1,1,1-Trichloro-4-ethoxybut-3-en-2-one: This compound contains additional chlorine atoms, making it more reactive in certain chemical reactions.
Uniqueness:
- 3-Ethoxybut-3-en-2-one is unique due to its specific combination of an ethoxy group and a butenone backbone. This structure provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
65915-73-3 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
3-ethoxybut-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-4-8-6(3)5(2)7/h3-4H2,1-2H3 |
InChI Key |
YHFHWCSFDCJWRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



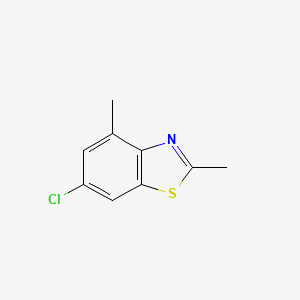



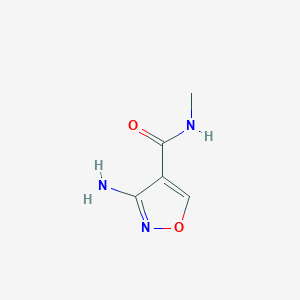
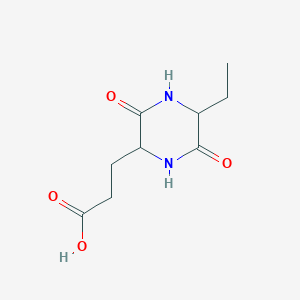
![4-Chloro-3-[[2-(2,4-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13955147.png)
